(5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a phenylsulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-3-THIENYL)[4-(TRIFLUOROMETHOXY)PHENYL]METHANONE: Similar structure but with a trifluoromethoxy group instead of a phenylsulfonyl group.
(5-METHYL-3-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
(5-METHYL-3-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylsulfonyl group enhances its potential as a pharmaceutical agent, while the piperazine moiety improves its binding affinity .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13-11-14(12-22-13)16(19)17-7-9-18(10-8-17)23(20,21)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSMXRAMDEQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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